

# Spectroscopic Data of Benzoguanamine: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Benzoguanamine

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This technical guide provides a comprehensive overview of the spectroscopic data for **Benzoguanamine** (6-phenyl-1,3,5-triazine-2,4-diamine), a key chemical intermediate in various industrial and pharmaceutical applications. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and visualizations to aid in its identification, characterization, and application in research and development.

## Chemical Structure and Properties

**Benzoguanamine** is a heterocyclic organic compound with the chemical formula  $C_9H_9N_5$ .<sup>[1]</sup> Its structure features a triazine ring substituted with a phenyl group and two amino groups.

Molecular Weight: 187.21 g/mol <sup>[1]</sup>

Caption: Chemical structure of **Benzoguanamine**.

## Spectroscopic Data

The following sections detail the NMR, IR, and MS data for **Benzoguanamine**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The  $^1\text{H}$  NMR spectrum of **Benzoguanamine** shows distinct signals for the protons of the phenyl ring and the amino groups.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
8.29	Multiplet	2H	Aromatic protons (ortho to triazine ring)
7.52	Multiplet	3H	Aromatic protons (meta and para to triazine ring)
6.85	Broad Singlet	4H	Amino ( $-\text{NH}_2$ ) protons

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Benzoguanamine**.

The  $^{13}\text{C}$  NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
171.6	C atoms in the triazine ring attached to amino groups
167.1	C atom in the triazine ring attached to the phenyl group
136.3	Quaternary C atom of the phenyl ring
132.9	CH atoms of the phenyl ring
129.3	CH atoms of the phenyl ring
129.0	CH atoms of the phenyl ring

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Benzoguanamine**.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Benzoguanamine** shows characteristic absorption bands for the amino groups, the triazine ring, and the phenyl group.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3470 - 3320	Strong, Broad	N-H stretching (amino groups)
1640	Strong	N-H bending (amino groups)
1550 - 1480	Medium	C=N and C=C stretching (triazine and phenyl rings)
815	Strong	Triazine ring vibration
775, 695	Strong	C-H out-of-plane bending (monosubstituted benzene)

Table 3: Infrared (IR) Spectroscopic Data for **Benzoguanamine**.

## Mass Spectrometry (MS)

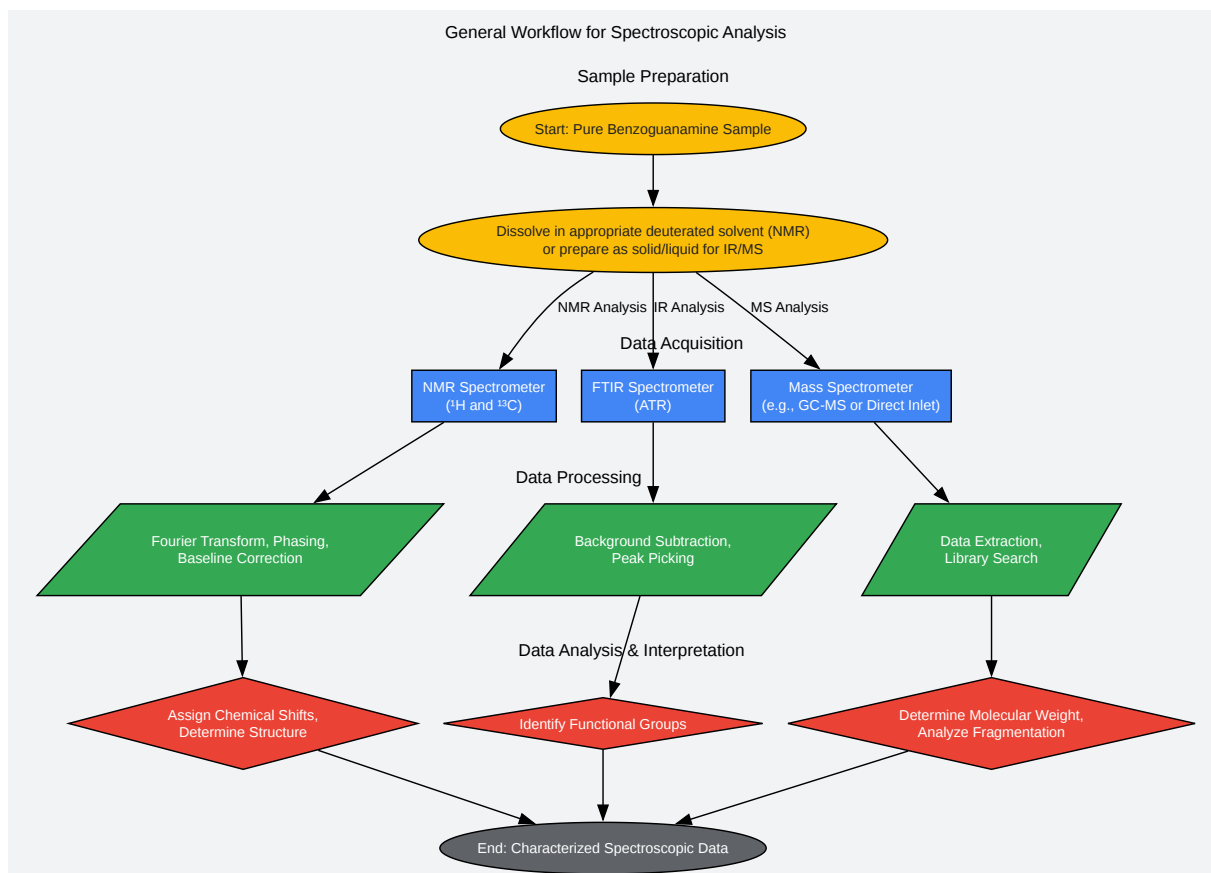
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/z	Relative Intensity (%)	Assignment
187	100	[M] <sup>+</sup> (Molecular ion)
170	~30	[M - NH <sub>3</sub> ] <sup>+</sup>
104	~25	[C <sub>6</sub> H <sub>5</sub> CNH] <sup>+</sup>
77	~15	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

Table 4: Mass Spectrometry Data for **Benzoguanamine**.

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.



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Caption: A generalized workflow for the spectroscopic analysis of **Benzoguanamine**.

## NMR Spectroscopy Protocol

- **Sample Preparation:** For  $^1\text{H}$  NMR, dissolve 5-10 mg of **Benzoguanamine** in approximately 0.6 mL of a suitable deuterated solvent (e.g.,  $\text{DMSO-d}_6$ ). For  $^{13}\text{C}$  NMR, a higher concentration of 20-50 mg is recommended. The use of  $\text{DMSO-d}_6$  is often preferred due to the good solubility of **Benzoguanamine** and the ability to observe the exchangeable  $\text{NH}_2$  protons.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of the aromatic signals.
- **Data Acquisition:**
  - $^1\text{H}$  NMR: A standard single-pulse experiment is typically used. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.
  - $^{13}\text{C}$  NMR: A proton-decoupled experiment is standard to obtain singlets for each unique carbon atom. A wider spectral width (e.g., 200 ppm) is necessary. Due to the lower natural abundance of  $^{13}\text{C}$ , a larger number of scans (typically several hundred to thousands) and a longer relaxation delay may be required.

## Infrared (IR) Spectroscopy Protocol

- **Sample Preparation:** As **Benzoguanamine** is a solid, Attenuated Total Reflectance (ATR) is a convenient method that requires minimal sample preparation. A small amount of the powdered sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is commonly used.
- **Data Acquisition:** A background spectrum of the empty ATR crystal (or a blank KBr pellet) is recorded first. Then, the sample spectrum is acquired, typically by co-adding 16 to 32 scans at a resolution of  $4\text{ cm}^{-1}$ . The final spectrum is presented in terms of transmittance or absorbance.

## Mass Spectrometry Protocol

- Sample Introduction: For a volatile and thermally stable compound like **Benzoguanamine**, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. A dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) is injected into the GC. Alternatively, a direct insertion probe can be used for solid samples, where the sample is heated to induce vaporization directly into the ion source.
- Instrumentation: A mass spectrometer capable of electron ionization (EI) is typically used.
- Data Acquisition:
  - Ionization: Electron ionization at a standard energy of 70 eV is used to generate the molecular ion and fragment ions.
  - Mass Analysis: The ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole).
  - Detection: The abundance of each ion is recorded to generate the mass spectrum. The data is typically scanned over a mass range of  $m/z$  40-300.

This guide provides foundational spectroscopic data and methodologies for **Benzoguanamine**. Researchers are encouraged to adapt these protocols to their specific instrumentation and experimental requirements for optimal results.

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## References

- 1. 1,3,5-Triazine-2,4-diamine, 6-phenyl- [webbook.nist.gov]
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